molecular formula C8H14O3 B105480 Ethyl 6-oxohexanoate CAS No. 27983-42-2

Ethyl 6-oxohexanoate

Cat. No.: B105480
CAS No.: 27983-42-2
M. Wt: 158.19 g/mol
InChI Key: UWNBKRSENSOXKX-UHFFFAOYSA-N
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Description

Ethyl 6-oxohexanoate is an organic compound with the molecular formula C8H14O3. It is an ester derived from hexanoic acid and is characterized by the presence of a keto group at the sixth carbon atom. This compound is used as a reagent in the synthesis of various pharmaceutical agents and has applications in the design and synthesis of anti-cancer agents as well as multi-acting inhibitors against histone deacetylases, FLT3, and Janus kinase 2 .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 6-oxohexanoate can be synthesized through several methods. One common method involves the reaction of diethyl maleate with propionaldehyde in the presence of benzoyl peroxide and ultraviolet light. The resulting diethyl propionylsuccinate is then reacted with boric acid to yield this compound .

Industrial Production Methods: Industrial production of this compound often involves continuous preparation devices and methods that ensure high yield and safety. For example, a continuous preparation method using mild conditions and high yield has been patented, which involves the reaction of bis(trichloromethyl) carbonate with monoethyl adipate in the presence of an organic amine catalyst .

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-oxohexanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Various nucleophiles in the presence of a base or acid catalyst.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products:

    Reduction: Hexanol derivatives.

    Substitution: Substituted hexanoates.

    Oxidation: Hexanoic acid derivatives.

Mechanism of Action

The mechanism of action of ethyl 6-oxohexanoate involves its interaction with molecular targets such as histone deacetylases, FLT3, and Janus kinase 2. These interactions inhibit the activity of these enzymes, leading to the modulation of gene expression and cellular signaling pathways. This inhibition is crucial in the development of anti-cancer agents, as it can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Ethyl 6-oxohexanoate can be compared with other similar compounds such as:

Uniqueness: this compound is unique due to its specific positioning of the keto group, which imparts distinct reactivity and applications in the synthesis of pharmaceutical agents and enzyme inhibitors .

Properties

IUPAC Name

ethyl 6-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-2-11-8(10)6-4-3-5-7-9/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWNBKRSENSOXKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30457523
Record name ethyl 6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30457523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27983-42-2
Record name ethyl 6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30457523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A colorless solution of commercially available ethyl hept-6-enoate (7.000 g; 44.80 mmol) in dioxane (330 ml) and water (110 ml) was treated successively with 2,6-lutidine (9.603 g; 89.61 mmol), a solution of osmium tetroxide (2.5 wt. % in 2-methylpropan-2-ol; 0.56 ml), and NaIO4 (38.335 g; 179.23 mmol). The resulting beige heterogeneous reaction mixture was further stirred at rt, under nitrogen, for 13.5 h. The resulting milky mixture was treated with water (100 ml) and DCM (500 ml). The layers were separated, and the aq. layer was further extracted with DCM (200 ml/150 ml). The mixed slightly yellow organic layers were then washed with brine (200 ml), dried over anh. MgSO4, filtered, and concentrated to dryness under reduced pressure to give crude ethyl 6-oxohexanoate as a dark-yellow/brown oil which was directly used for the next step without additional purification.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
9.603 g
Type
reactant
Reaction Step One
Quantity
330 mL
Type
reactant
Reaction Step One
Name
Quantity
110 mL
Type
solvent
Reaction Step One
[Compound]
Name
NaIO4
Quantity
38.335 g
Type
reactant
Reaction Step Two
Quantity
0.56 mL
Type
catalyst
Reaction Step Three
Name
Quantity
500 mL
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a flask containing ethyl 6-hydroxyhexanoate (4.07 mL, 25.0 mmol) in CH2Cl2 (25 mL) was added TEMPO (391 mg, 2.50 mmol) followed by iodobenzene diacetate (8.86 g, 27.5 mmol). The reaction was stirred 2 hours and then diluted with CH2Cl2 (100 mL). Saturated aqueous solution of Na2S2O3 (100 mL) was added and extracted with CH2Cl2 (3×50 mL). The combined organics were washed with saturated aqueous NaHCO3 (150 mL) and brine (150 mL), dried over Na2SO4, and concentrated in vacuo. The resulting residue was purified by silica gel chromatography (20-40% Et2O/pentanes) to provide the title compound, which was identical to the reported literature compound. (See: Taber, D. F.; Teng, D. (2002) J. Org. Chem., 67: 1607.)
Quantity
4.07 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
391 mg
Type
reactant
Reaction Step Two
Quantity
8.86 g
Type
reactant
Reaction Step Three
Name
Na2S2O3
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

To a solution of pyridinium chlorochromate (2.0 g) in dichloromethane (15 ml) was added a solution of 6-hydroxyhexanoic acid ethyl ester (1.0 g) in dichloromethane (1.5 ml) in one portion and stirred for 1.5 hours at ambient temperature. Ether (15 ml) was added to the reaction mixture, and the insoluble material removed by filtration and discarded. The filtrate was purified by silica gel chromatography (diethyl ether) to give 6-oxohexanoic acid ethyl ester (884.6 mg), as a pale green oil.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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